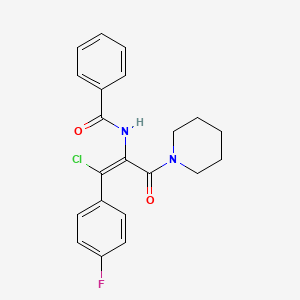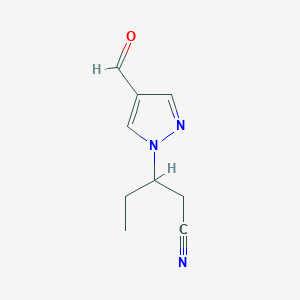![molecular formula C16H16ClNO2 B11786008 3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11786008.png)
3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that belongs to the oxazine family Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-ethoxyaniline with salicylaldehyde in the presence of an acid catalyst to form the intermediate Schiff base. This intermediate then undergoes cyclization to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted oxazines with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chloro-4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,3]oxazine
- 3-(3-Bromo-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
3-(3-Chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and ethoxy groups can enhance its interactions with biological targets and improve its solubility and stability.
Eigenschaften
Molekularformel |
C16H16ClNO2 |
|---|---|
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C16H16ClNO2/c1-2-19-15-8-7-11(9-12(15)17)14-10-20-16-6-4-3-5-13(16)18-14/h3-9,14,18H,2,10H2,1H3 |
InChI-Schlüssel |
YHKGRKGZSAGSRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2COC3=CC=CC=C3N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(Chloromethyl)-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11785972.png)
![7-Chlorothiazolo[5,4-B]pyridine](/img/structure/B11785982.png)





